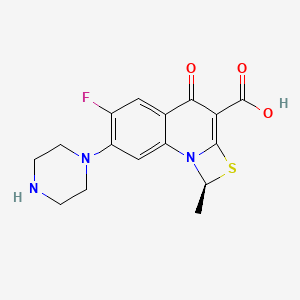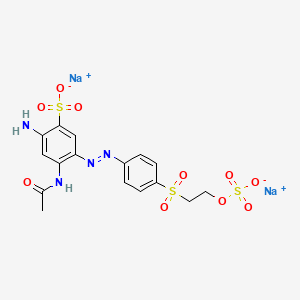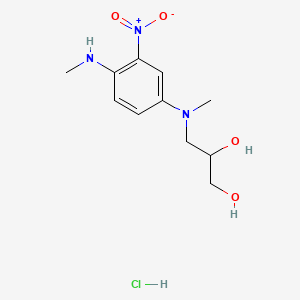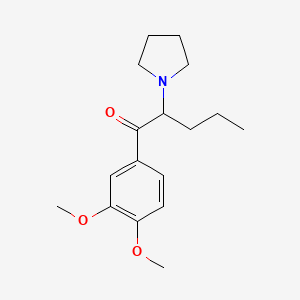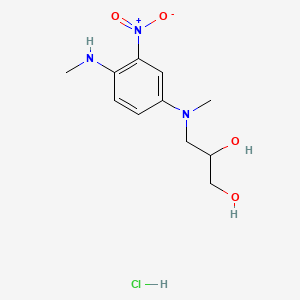
HC Blue no. 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HC Blue No. . This compound is known for its vibrant blue color and has been utilized in various applications due to its stability and color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HC Blue No. 6 involves the nitration of 4-methylaminophenol followed by a coupling reaction with 1,2-propanediol. The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the nitration and coupling reactions are carried out under optimized conditions. The process involves rigorous quality control measures to ensure consistency in the dye’s color and chemical properties .
Analyse Des Réactions Chimiques
Types of Reactions
HC Blue No. 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the dye’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .
Applications De Recherche Scientifique
HC Blue No. 6 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and nucleic acids.
Medicine: Explored for its potential use in medical diagnostics and as a staining agent in histology.
Industry: Widely used in the cosmetic industry, particularly in hair dye formulations
Mécanisme D'action
The mechanism of action of HC Blue No. 6 involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, resulting in a stable color change. The molecular targets include the amino acids in the keratin, and the pathways involved are primarily physical interactions and chemical bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
HC Blue No. 1: Another nitrophenylenediamine dye with similar applications but different chemical properties.
Uniqueness
HC Blue No. 6 is unique due to its specific chemical structure, which provides distinct color properties and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Propriétés
Numéro CAS |
87291-23-4 |
|---|---|
Formule moléculaire |
C11H18ClN3O4 |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
3-[N-methyl-4-(methylamino)-3-nitroanilino]propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C11H17N3O4.ClH/c1-12-10-4-3-8(5-11(10)14(17)18)13(2)6-9(16)7-15;/h3-5,9,12,15-16H,6-7H2,1-2H3;1H |
Clé InChI |
XSUKBLJKLXZDPN-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)N(C)CC(CO)O)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


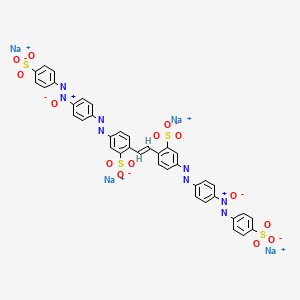
![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)
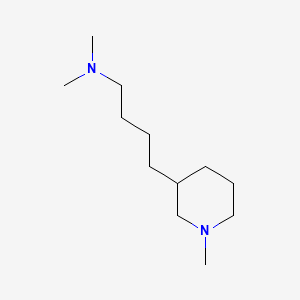




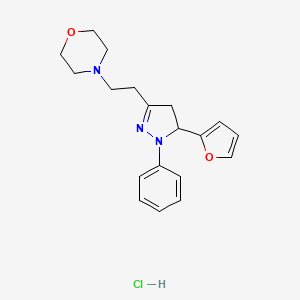
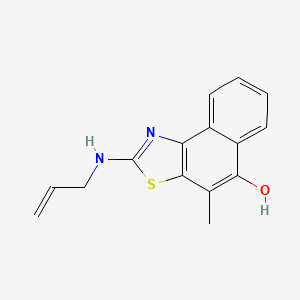
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)
